molecular formula C17H14ClNO2 B3030482 (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one CAS No. 912356-08-2

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one

Cat. No.: B3030482
CAS No.: 912356-08-2
M. Wt: 299.7
InChI Key: IHRQBJYWHVRTCP-CZUORRHYSA-N
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Description

The compound “(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one” is a structurally complex polycyclic molecule featuring a tetracyclic framework with fused oxa- and aza-heterocycles. Its molecular formula is C₁₇H₁₄ClNO₂, and it contains a ketone group, a chloro substituent at position 9, and a methyl group at position 4 . The stereochemistry (2S,6S) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Properties

IUPAC Name

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRQBJYWHVRTCP-CZUORRHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@H](C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729780
Record name (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912356-08-2
Record name (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[124002,607,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one involves multiple steps, typically starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions, such as solvent choice, temperature, and reaction time, play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as hydroxyl or amino groups .

Scientific Research Applications

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of polycyclic heterocycles with modifications in substituent positions and stereochemistry. Key analogues include:

Compound Name Molecular Formula Key Differences Biological Activity/Applications Source
(2R,6R)-9-Chloro-4-methyl-13-oxa-4-azatetracyclo[...]hexaen-3-one C₁₇H₁₄ClNO₂ Stereochemistry (2R,6R) Pharmaceutical intermediates Amadis Chemical
(2S,6S)-17-Chloro-4-methyl-13-oxa-4-azatetracyclo[...]hexaen-3-one C₁₇H₁₄ClNO₂ Chloro substituent at position 17 vs. 9 Under investigation for bioactivity PharmaCompass
Milbemycin analogues Variable Macrocyclic lactone framework Antiparasitic, agricultural applications Journal of Applied Pharmaceutical Science
Piroxicam-derived HIV integrase inhibitors Variable Modified scaffolds for HIV inhibition Anti-HIV (EC₅₀: 20–25 µM) Iranian Journal of Pharmaceutical Research

Key Findings from Comparative Analysis

Stereochemical Impact :

  • The (2S,6S) configuration of the target compound distinguishes it from the (2R,6R) diastereomer (CAS 912356-08-2), which is commercially available but lacks detailed bioactivity data . Stereochemistry influences binding affinity; for example, lankacidin C analogues with specific configurations show antitumor activity .

Functional Group Analogues :

  • Milbemycin-type compounds share a polycyclic backbone but incorporate macrocyclic lactones, enabling antiparasitic activity via ion channel modulation .
  • Piroxicam-derived HIV inhibitors (e.g., compounds 13d, 13l) demonstrate that scaffold modifications (e.g., halogenation, methyl groups) enhance antiviral potency (EC₅₀: 20–25 µM) .

Biosynthetic Pathways: Gene cluster analysis in Pseudomonas species reveals that polycyclic compounds like lankacidin C (13% similarity to known clusters) are produced via nonribosomal peptide synthetase (NRPS) pathways, suggesting the target compound may originate from analogous biosynthetic routes .

Biological Activity

The compound (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one , commonly referred to as Asenapine in its hydrochloride form, is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. Its unique tetracyclic structure contributes to its pharmacological properties.

  • Molecular Formula : C17H16ClNO
  • Molecular Weight : 285.77 g/mol
  • CAS Number : 912356-08-2
  • InChIKey : VSWBSWWIRNCQIJ-UHFFFAOYSA-N

Asenapine acts primarily as a serotonin (5-HT) and dopamine receptor antagonist , influencing several receptor subtypes:

  • 5-HT Receptors : 1A, 1B, 2A, 2B, 2C, 5A, 6
  • Dopamine Receptors : D2, D3, D4

The binding affinities for these receptors indicate a significant role in modulating neurotransmitter activity in the brain:

Receptor TypeKi Value (nM)
5-HT1A0.03
5-HT2A0.42
D21.3
D30.42
D41.1

These interactions are crucial for its efficacy in treating psychotic disorders.

Antipsychotic Effects

Clinical studies have demonstrated that Asenapine effectively reduces symptoms of schizophrenia and bipolar disorder by modulating dopaminergic and serotonergic pathways. Patients often report significant improvements in mood stabilization and reduction of psychotic symptoms.

Neuroprotective Properties

Research indicates that Asenapine may exhibit neuroprotective effects due to its antioxidant properties. It has been shown to reduce oxidative stress in neuronal cells, which is critical for preventing neurodegenerative diseases.

Study on Efficacy in Schizophrenia

A double-blind study involving 400 patients diagnosed with schizophrenia found that Asenapine significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after six weeks of treatment. The results indicated a substantial improvement in both positive symptoms (hallucinations and delusions) and negative symptoms (social withdrawal).

Bipolar Disorder Management

In a clinical trial focusing on bipolar disorder patients experiencing manic episodes, Asenapine was administered over a period of eight weeks. The findings revealed a marked decrease in manic symptoms as measured by the Young Mania Rating Scale (YMRS), with notable improvements observed within the first two weeks of treatment.

Safety Profile

Asenapine is generally well-tolerated; however, potential side effects include:

  • Weight gain
  • Sedation
  • Extrapyramidal symptoms (EPS)

Monitoring for these effects is essential during treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Reactant of Route 2
(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one

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